1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
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Description
1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis Applications
Electrochemical methods have been utilized to synthesize derivatives involving structures similar to 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone. For instance, the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives involves oxidation steps that might align with the reactivity and synthesis pathways of the mentioned compound. These derivatives have been explored for their potential in various chemical reactions, showcasing the versatility of electrochemical methods in synthesizing complex organic compounds (Nematollahi, Momeni, & Khazalpour, 2014).
Anticancer and Antituberculosis Activities
Research has been directed towards synthesizing and studying derivatives of this compound for potential anticancer and antituberculosis activities. Notably, a series of derivatives have been synthesized and tested for their in vitro anticancer activity against human breast cancer cell lines and for antituberculosis activity. These studies underline the importance of structural modifications in enhancing biological activities and exploring new therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial and Antifungal Activities
Azole-containing piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds exhibiting significant activity have highlighted the therapeutic potential of these derivatives against various strains, showcasing the broad-spectrum efficacy of such compounds in combating microbial infections. These findings contribute to the ongoing search for more effective and broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).
Synthetic Methodology Development
In the realm of synthetic chemistry, methodologies have been developed for synthesizing complex N-heterocycles using α-phenylvinylsulfonium salts, which may relate to the synthesis of compounds like this compound. These methodologies facilitate the creation of stereodefined C-substituted morpholines and piperazines, among other structures, enhancing the toolkit available for the synthesis of pharmacologically relevant molecules (Matlock et al., 2015).
Properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(1-methylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-19-13-14(16-4-2-3-5-17(16)19)12-18(22)20-8-10-21(11-9-20)25(23,24)15-6-7-15/h2-5,13,15H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCXNNKSQFHAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.